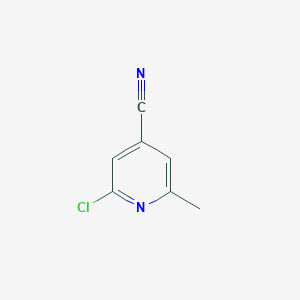

2-Chloro-6-methylisonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKJWOAMIXNCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-98-0 | |

| Record name | 2-chloro-6-methylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-6-methylisonicotinonitrile

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 2-chloro-6-methylisonicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies required to unequivocally confirm its molecular structure. By integrating foundational chemical principles with advanced spectroscopic interpretation, this guide establishes a self-validating system for analysis, ensuring both scientific rigor and practical applicability. We will delve into the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR techniques. Each section will not only present the expected data but also explain the underlying causality for the experimental outcomes, providing a robust model for the characterization of this and structurally related compounds.

Introduction: The Chemical Identity of this compound

This compound is a substituted pyridine derivative characterized by a chlorine atom at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position (the "iso" position). Its chemical formula is C₇H₅ClN₂ with a molecular weight of 152.58 g/mol .[1][2][3] The strategic placement of these functional groups on the pyridine ring results in a molecule with distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex chemical entities.

The unequivocal confirmation of its structure is paramount before its use in any synthetic protocol. This guide provides the methodological approach to achieve this confirmation with a high degree of confidence.

Foundational Analysis: Molecular Mass and Formula Confirmation

The initial step in any structure elucidation workflow is the confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the analyte in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-300).

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to generate a list of possible elemental compositions.

Expected Data and Interpretation

The HRMS data will provide the exact mass of the protonated molecule. For C₇H₅ClN₂, the expected monoisotopic mass of the neutral molecule is 152.0141. The protonated molecule [C₇H₆ClN₂]⁺ should therefore have an m/z of 153.0219. A crucial confirmatory feature is the isotopic pattern arising from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in two prominent peaks in the mass spectrum for the molecular ion cluster: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2+H]⁺).

| Ion | Calculated m/z | Expected Relative Abundance |

| [C₇H₆³⁵ClN₂]⁺ | 153.0219 | 100% |

| [C₇H₆³⁷ClN₂]⁺ | 155.0190 | ~32% |

The observation of this characteristic 3:1 isotopic pattern is strong evidence for the presence of a single chlorine atom in the molecule.[4]

Functional Group Identification: Infrared Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a KBr pellet, as a thin film, or with an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Correlate the observed absorption bands with known vibrational frequencies for specific functional groups.

Expected Data and Interpretation

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A comparative analysis with structurally similar compounds, such as 2-chloro-6-methylbenzonitrile, can aid in the assignment of these bands.[5][6]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | The strong, sharp absorption in this region is highly characteristic of a nitrile group.[5] |

| Aromatic Ring (Pyridine) | C=C and C=N Stretch | 1400 - 1600 | Multiple bands are expected due to the various stretching vibrations within the pyridine ring. |

| Aromatic C-H | Stretch | 3000 - 3100 | These absorptions are typically of weak to medium intensity and appear at wavenumbers higher than 3000 cm⁻¹. |

| Alkyl (CH₃) | C-H Stretch | 2850 - 2960 | Symmetric and asymmetric stretching vibrations of the methyl group will appear in this region. |

| C-Cl | Stretch | 600 - 800 | The C-Cl stretching vibration is expected in the fingerprint region and can be difficult to assign definitively without comparative data. |

The presence of a strong band around 2230 cm⁻¹ is a key indicator of the nitrile functionality. The combination of aromatic and aliphatic C-H stretching bands further supports the proposed structure.

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, allowing for the definitive placement of substituents on the pyridine ring. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR

-

¹³C NMR (with proton decoupling)

-

DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)

-

2D COSY (¹H-¹H Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR: Proton Environment and Connectivity

Expected Chemical Shifts and Multiplicities:

The pyridine ring of this compound has two aromatic protons. Due to the substitution pattern, these protons are not equivalent and will appear as distinct signals.

-

Aromatic Protons (H-3 and H-5): These protons are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). They will likely appear as two singlets or two very finely split doublets, depending on the magnitude of the long-range coupling between them (⁴JHH), which is often small in pyridine rings.[7]

-

Methyl Protons (CH₃): The methyl group at the 6-position is attached to an sp²-hybridized carbon of the pyridine ring. This will result in a singlet in the upfield region of the spectrum (typically δ 2.3-2.7 ppm).

Rationale for Chemical Shifts: The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift. The methyl group is in a more shielded environment and will therefore appear at a lower chemical shift.

¹³C NMR and DEPT: The Carbon Skeleton

Expected Chemical Shifts:

-

Quaternary Carbons (C-2, C-4, C-6): These carbons, which are not directly attached to any protons, will appear as signals in the ¹³C NMR spectrum but will be absent in the DEPT-135 spectrum.

-

C-2 and C-6: These carbons are bonded to electronegative atoms (Cl and N, respectively) and are expected to be significantly deshielded (δ 150-165 ppm).

-

C-4: The carbon bearing the nitrile group will also be deshielded, but likely to a lesser extent than C-2 and C-6.

-

-

Nitrile Carbon (C≡N): The carbon of the nitrile group typically resonates in the range of δ 115-125 ppm.

-

Methine Carbons (C-3 and C-5): These carbons are part of the aromatic ring and are each bonded to one proton. They will appear as positive signals in the DEPT-135 spectrum.

-

Methyl Carbon (CH₃): This carbon will appear as a positive signal in the DEPT-135 spectrum in the upfield region (typically δ 20-30 ppm).

| Carbon | Expected ¹³C Shift (ppm) | DEPT-135 |

| C-2 | 150-160 | Absent |

| C-3 | 120-130 | Positive |

| C-4 | 135-145 | Absent |

| C-5 | 120-130 | Positive |

| C-6 | 160-170 | Absent |

| C≡N | 115-125 | Absent |

| CH₃ | 20-30 | Positive |

2D NMR: Assembling the Pieces

2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

-

COSY (¹H-¹H Correlation): This experiment would show any through-bond coupling between protons. In this case, a very weak cross-peak might be observed between the two aromatic protons if there is a resolvable ⁴J coupling. The absence of other correlations confirms the isolated nature of the proton spin systems.

-

HSQC (¹H-¹³C One-Bond Correlation): This experiment correlates each proton with the carbon to which it is directly attached. It will show cross-peaks between:

-

The aromatic protons and their corresponding aromatic carbons (H-3 with C-3, H-5 with C-5).

-

The methyl protons and the methyl carbon.

-

-

HMBC (¹H-¹³C Multiple-Bond Correlation): This is arguably the most powerful experiment for determining the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

-

The methyl protons (at C-6) will show correlations to C-6 and C-5.

-

The aromatic proton at H-3 will show correlations to C-2, C-4, and C-5.

-

The aromatic proton at H-5 will show correlations to C-3, C-4, and C-6.

-

These HMBC correlations provide the definitive evidence for the substitution pattern on the pyridine ring. For instance, the correlation between the methyl protons and C-5 and C-6 firmly places the methyl group at the 6-position.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergent application of multiple analytical techniques. By following the protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate. The combination of mass spectrometry to establish the molecular formula, infrared spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR experiments to map the precise atomic connectivity provides a self-validating and scientifically rigorous approach to structural confirmation.

References

- Vertex AI Search. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 - Methylamine Supplier.

- BLD Pharm. 25462-98-0|this compound|BLD Pharm.

- Ambeed. 25462-98-0 | this compound | Chlorides.

- Benchchem. A Comparative Guide to the FT-IR Spectroscopy of 2-Chloro-6-methyl-5-phenylnicotinonitrile.

- Benchchem. Technical Support Center: Characterization of Substituted Pyridines.

- Sigma-Aldrich. This compound | 25462-98-0.

- Doc Brown's Advanced Organic Chemistry Revision Notes. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane.

- ResearchGate. Infrared spectrum of 2-chloro-6-methylbenzonitrile.

Sources

- 1. 25462-98-0|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]

- 3. 25462-98-0 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 4. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Chloro-6-methylisonicotinonitrile for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6-methylisonicotinonitrile, a key heterocyclic building block in modern medicinal chemistry and materials science. The document details its core physicochemical properties, centered around its molecular weight, and extends to in-depth protocols for its synthesis, analytical characterization, and safe handling. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective application in the laboratory.

Core Physicochemical Properties and Structural Analysis

This compound, also known as 2-chloro-6-methylpyridine-4-carbonitrile, is a disubstituted pyridine derivative. Its chemical structure is foundational to its reactivity and utility. The pyridine ring provides a core scaffold, while the chloro, methyl, and nitrile functional groups impart specific chemical characteristics crucial for synthetic transformations.

The molecular weight of this compound is a fundamental constant required for all stoichiometric calculations in synthesis and analysis. The exact mass is critical for high-resolution mass spectrometry, which confirms the elemental composition.

| Property | Value | Source |

| Molecular Weight | 152.58 g/mol | [1] |

| Chemical Formula | C₇H₅ClN₂ | [1] |

| CAS Number | 25462-98-0 | [2][3] |

| Appearance | Solid (Predicted) | [1] |

| Purity | Commonly available in >98% grades | |

| Solubility | Limited solubility in water; soluble in various organic solvents | [1] |

| InChI Key | GAKJWOAMIXNCPN-UHFFFAOYSA-N |

Structural Insights:

-

Chlorine Atom: The electron-withdrawing nature of the chlorine atom at the 2-position makes this site susceptible to nucleophilic aromatic substitution, a cornerstone of its synthetic utility. This feature is frequently exploited in drug discovery to introduce diverse functionalities.[4]

-

Nitrile Group: The cyano (-C≡N) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple pathways for derivatization.

-

Methyl Group: The methyl group at the 6-position offers steric bulk and can influence the electronic properties of the pyridine ring, subtly modulating the reactivity of the other positions.

Synthesis and Purification Protocol

The synthesis of this compound often involves a multi-step process that builds the substituted pyridine ring. A common and industrially applicable method involves a condensation reaction followed by a chlorinative cyclization.[5] The causality behind this choice of pathway lies in the accessibility of the starting materials and the high yield achievable.

General Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies and should be performed by qualified personnel in a controlled laboratory setting.[5]

Step 1: Synthesis of 2-Cyano-5-(dimethylamino)-3-methyl-penta-2,4-dienamide

-

To a reaction vessel equipped with a stirrer and temperature control, add (E)-4-(dimethylamino)but-3-en-2-one and malononitrile as the primary raw materials.

-

Introduce a suitable catalyst, such as piperidine acetate, to facilitate the condensation reaction.

-

Maintain the reaction temperature between 0–100 °C for 1–24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate product is isolated, often through extraction and solvent evaporation.

Step 2: Synthesis of this compound

-

The intermediate from Step 1 is charged into a new reaction vessel.

-

A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is added. This combination is a powerful chlorinating and dehydrating agent, essential for both the chlorination and the ring-closing (cyclization) steps.

-

The reaction is conducted at a temperature between 0–150 °C for 1–24 hours. The vigorous nature of this reaction requires careful temperature control.

-

After the reaction is complete, the mixture is carefully quenched, typically by pouring it onto crushed ice. This hydrolyzes the excess phosphorus halides.

-

The crude product precipitates and is collected by filtration.

Step 3: Purification

-

The crude solid is purified to remove residual reagents and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method.

-

Alternatively, for higher purity, column chromatography on silica gel may be employed.

-

The final product is dried under vacuum to yield a solid, which is then characterized.

Analytical Characterization

A self-validating protocol demands rigorous analytical confirmation of the final product's identity and purity. A combination of spectroscopic and chromatographic techniques is essential.

Standard Analytical Workflow

Sources

- 1. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]

- 2. 25462-98-0|this compound|BLD Pharm [bldpharm.com]

- 3. 25462-98-0 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 4. drughunter.com [drughunter.com]

- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylisonicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Chloro-6-methylisonicotinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. We will delve into the core synthetic strategies, providing detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the reaction parameters. The synthesis of this versatile pyridine derivative is crucial for the advancement of various chemical research endeavors.[1]

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. The presence of three distinct functional groups on the pyridine ring—a chloro group, a methyl group, and a cyano group—provides a rich scaffold for a variety of chemical transformations. This allows for the construction of complex molecular architectures with diverse biological activities. The chloro and cyano groups are particularly valuable handles for nucleophilic substitution and further functionalization, making this compound a versatile intermediate in the synthesis of high-value molecules.

The strategic placement of these functional groups makes this compound a sought-after precursor for a range of applications, including the development of novel therapeutic agents and potent agrochemicals.[1] A robust and efficient synthesis of this compound is therefore of paramount importance for enabling innovation in these fields.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired purity of the final product, and scalability of the process. This guide will focus on the most chemically sound and well-documented approaches, primarily revolving around the functionalization of a pre-existing pyridine core.

The key transformations required for the synthesis of this compound involve the introduction of a chloro group and a cyano group onto a 6-methylpyridine scaffold. The order of these introductions can be varied, leading to different synthetic routes. We will explore the most logical and efficient of these pathways in detail.

Primary Synthesis Pathway: From 2-Amino-6-methylpyridine

This pathway represents a classic and reliable method for the synthesis of this compound, starting from the readily available 2-amino-6-methylpyridine. The overall strategy involves the conversion of the amino group to a chloro group via a Sandmeyer reaction, followed by N-oxidation and subsequent cyanation at the 4-position of the pyridine ring.

Caption: Primary synthesis pathway for this compound.

Step 1: Sandmeyer Reaction for the Synthesis of 2-Chloro-6-methylpyridine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide.[2] In this step, the amino group of 2-amino-6-methylpyridine is transformed into a diazonium salt, which is then displaced by a chloride ion in the presence of a copper(I) catalyst.[2][3]

Reaction Mechanism:

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt.[4] The mechanism involves the formation of the nitrosonium ion (NO+) as the key electrophile.[4]

-

Halogenation: The diazonium salt then undergoes a single electron transfer (SET) from the copper(I) catalyst to form an aryl radical and dinitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the desired aryl chloride.

Experimental Protocol:

| Reagent | Molar Equivalent | Notes |

| 2-Amino-6-methylpyridine | 1.0 | Starting material.[5] |

| Concentrated HCl | 3.0 - 4.0 | To form the amine salt and generate nitrous acid. |

| Sodium Nitrite (NaNO₂) | 1.1 - 1.2 | Diazotizing agent.[3] |

| Copper(I) Chloride (CuCl) | 0.2 - 1.1 | Catalyst for the Sandmeyer reaction.[2] |

| Water | - | Solvent. |

Step-by-Step Methodology:

-

Dissolve 2-amino-6-methylpyridine in concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete reaction.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-6-methylpyridine.

-

Purify the crude product by distillation or column chromatography.

Step 2: N-Oxidation of 2-Chloro-6-methylpyridine

The N-oxidation of the pyridine ring is a crucial step to activate the 4-position for subsequent nucleophilic attack by the cyanide ion. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid.

Experimental Protocol:

| Reagent | Molar Equivalent | Notes |

| 2-Chloro-6-methylpyridine | 1.0 | Starting material. |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1.1 - 1.5 | Oxidizing agent. |

| Dichloromethane (DCM) | - | Solvent. |

Step-by-Step Methodology:

-

Dissolve 2-chloro-6-methylpyridine in dichloromethane and cool the solution to 0 °C.

-

Add m-CPBA portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield 2-chloro-6-methylpyridine-N-oxide, which can often be used in the next step without further purification.

Step 3: Cyanation of 2-Chloro-6-methylpyridine-N-oxide

The introduction of the cyano group at the 4-position (isonicotinonitrile) is achieved by reacting the N-oxide with a cyanide source in the presence of an activating agent. Common activating agents include dimethyl sulfate or dimethylcarbamoyl chloride (DMCC).[6] This reaction proceeds via an addition-elimination mechanism.

Reaction Mechanism:

-

The activating agent (e.g., dimethyl sulfate) reacts with the N-oxide to form a reactive pyridinium intermediate.

-

The cyanide ion then attacks the activated pyridine ring, preferentially at the 4-position due to electronic and steric factors.

-

Subsequent elimination of the activating group and rearomatization of the ring yields the desired this compound.

Experimental Protocol:

| Reagent | Molar Equivalent | Notes |

| 2-Chloro-6-methylpyridine-N-oxide | 1.0 | Starting material. |

| Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) | 1.5 - 2.0 | Cyanide source. (EXTREME CAUTION: HIGHLY TOXIC) |

| Dimethyl Sulfate or Dimethylcarbamoyl Chloride (DMCC) | 1.1 - 1.3 | Activating agent. (CAUTION: TOXIC and CARCINOGENIC) |

| Acetonitrile or DMF | - | Solvent. |

Step-by-Step Methodology:

-

UNDER A WELL-VENTILATED FUME HOOD AND WITH APPROPRIATE PERSONAL PROTECTIVE EQUIPMENT. Dissolve 2-chloro-6-methylpyridine-N-oxide in anhydrous acetonitrile or DMF.

-

Add potassium cyanide to the solution and stir vigorously.

-

Slowly add the activating agent (dimethyl sulfate or DMCC) dropwise, maintaining the temperature at or below room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine to remove any remaining cyanide salts and solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Alternative Synthetic Strategies

While the primary pathway described above is robust, other synthetic routes are also viable and may offer advantages in specific contexts.

Pathway 2: Ammoxidation of 2-Chloro-6-methylpyridine

Ammoxidation involves the catalytic reaction of a methyl group with ammonia and an oxidizing agent (typically air) to form a nitrile. This method offers a more direct route to the cyano group, but often requires high temperatures and specialized catalysts, and can suffer from low yields. The direct ammoxidation of 2-chloro-6-methylpyridine to this compound is a potential one-step conversion of the methyl group to the nitrile.

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-6-methylisonicotinonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of 2-Chloro-6-methylisonicotinonitrile (CAS No. 25462-98-0). As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application in research and development. Publicly available experimental data for this specific compound is limited; therefore, this document synthesizes supplier-provided information with expert-predicted values derived from fundamental chemical principles and comparative analysis with structurally analogous compounds. We will delve into its chemical identity, core physical properties, and a detailed predicted spectroscopic profile. Furthermore, this guide furnishes standardized, field-proven protocols for the experimental verification of these properties, ensuring researchers and drug development professionals can validate key parameters in their own laboratories.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical development due to their presence in numerous approved drugs. The strategic placement of the chloro, methyl, and cyano groups on the pyridine ring creates a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.

| Identifier | Value | Source(s) |

| Compound Name | This compound | |

| Synonym(s) | 2-chloro-6-methylpyridine-4-carbonitrile; 4-Pyridinecarbonitrile, 2-chloro-6-methyl- | [1] |

| CAS Number | 25462-98-0 | [2] |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [2] |

| 2D Structure | (Structure drawn based on IUPAC name) | |

| InChI Key | GAKJWOAMIXNCPN-UHFFFAOYSA-N |

Core Physicochemical Properties

The macroscopic properties of a compound, such as its melting point and solubility, are dictated by its microscopic molecular structure. These characteristics are critical in a drug development context, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

| Property | Observation / Value | Significance & Expert Insights |

| Appearance | Solid | |

| Melting Point | Data not publicly available. | The solid state at ambient temperature is expected for a rigid, polar aromatic molecule of this molecular weight. While no experimental value is published, we can infer it will be significantly higher than analogous non-polar structures due to dipole-dipole interactions imparted by the nitrile and chloro groups. For context, the related compound 2-chloro-6-methylbenzonitrile melts at 79-81 °C. The introduction of the nitrogen atom in the pyridine ring typically increases intermolecular forces, suggesting the melting point of the title compound is likely higher. |

| Boiling Point | Data not publicly available. | Direct distillation would require high temperatures, likely under vacuum, posing a risk of decomposition. For a compound of this nature, purification is almost exclusively handled by crystallization. |

| Solubility | Limited solubility in water; soluble in some organic solvents. | The pyridine nitrogen and cyano group can act as hydrogen bond acceptors, but the overall molecule is dominated by a non-polar aromatic core and lacks hydrogen bond donors, predicting poor aqueous solubility. This is a crucial parameter for drug development; poor aqueous solubility can negatively impact oral bioavailability. Solubility in organic solvents like dichloromethane, ethyl acetate, or tetrahydrofuran is expected to be substantially higher, facilitating its use in synthetic reactions. |

Predicted Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of a molecule's structure. While experimental spectra for this compound are not widely published, a detailed theoretical profile can be constructed based on the known effects of its constituent functional groups. This predicted profile serves as an essential reference for researchers to confirm the identity and purity of their material.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comparative Insights |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | This is a very strong, sharp, and characteristic peak for nitriles on an aromatic ring. Its presence is a key confirmation of the cyano group.[3] |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 | Multiple bands are expected in this region, confirming the presence of the pyridine ring. |

| Aromatic C-H | Stretch | 3000 - 3100 | Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic system.[3] |

| Alkyl (CH₃) | C-H Stretch | 2850 - 2960 | Strong, sharp bands in this region will confirm the presence of the methyl group. |

| C-Cl | Stretch | 650 - 800 | A moderate to strong band in the lower frequency region of the spectrum is indicative of the carbon-chlorine bond.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

¹H NMR Prediction: The molecule has two distinct aromatic protons and one methyl group.

-

δ ~ 7.5-7.8 ppm (2H, multiplet or two distinct singlets/doublets) : These signals correspond to the two protons on the pyridine ring. Their exact chemical shift and splitting pattern will depend on the solvent used. The electron-withdrawing effects of the adjacent chloro and nitrile groups will shift these protons downfield compared to unsubstituted pyridine.

-

δ ~ 2.6 ppm (3H, singlet) : This signal corresponds to the three equivalent protons of the methyl group. It will appear as a sharp singlet as there are no adjacent protons to cause splitting.

¹³C NMR Prediction: The molecule has 7 unique carbon atoms.

-

δ ~ 160 ppm (C-Cl) : The carbon atom directly attached to the chlorine will be significantly deshielded.

-

δ ~ 155 ppm (C-CH₃) : The carbon bearing the methyl group.

-

δ ~ 120-140 ppm (Aromatic C-H & C-CN) : Three distinct signals for the two carbons bonded to hydrogen and the carbon bonded to the nitrile group are expected in this region.[5]

-

δ ~ 117 ppm (C≡N) : The carbon of the nitrile group typically appears in this region.[6]

-

δ ~ 24 ppm (-CH₃) : The carbon of the methyl group will be the most upfield signal.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the elemental composition.

-

Molecular Ion (M⁺) : The primary peak of interest will be the molecular ion. For C₇H₅ClN₂, the expected exact mass is approximately 152.0141 Da.

-

Isotopic Pattern : A crucial diagnostic feature will be the presence of a prominent M+2 peak at approximately 154 Da. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, any fragment containing a chlorine atom will appear as a pair of peaks with a characteristic ~3:1 intensity ratio. This pattern is an unambiguous confirmation of the presence of one chlorine atom in the molecule.

Protocols for Experimental Verification

To ensure scientific integrity and provide actionable methods, this section details standardized protocols for determining key physical properties. These methods are widely accepted and form the basis of regulatory submissions and quality control.

Caption: Workflow for the comprehensive characterization of this compound.

Melting Point Determination (USP Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 1 °C) indicates high purity, while a broad and depressed range suggests the presence of impurities which disrupt the crystal lattice.

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

Causality: This method determines the saturation solubility of a compound in water at a given temperature, a critical parameter for predicting its behavior in biological systems and for developing aqueous formulations.

-

Preparation: Add an excess amount of the solid compound to a known volume of deionized water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-capped flask. The excess solid ensures that saturation is achieved.

-

Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. It is often necessary to filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtered aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at that specific temperature. Report the result in units such as mg/mL or µM.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification : this compound is classified as harmful. The following GHS Hazard Statements apply:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage Conditions : To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is refrigerated (2-8 °C).

-

Incompatibilities : Avoid contact with strong oxidizing agents.

Conclusion

References

- This cit

- Chembly. (n.d.). This compound.

- This cit

- ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile.

- This cit

- This cit

- Kumar, V., et al. (2010). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure and Applied Physics, 48, 85-94.

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- ChemSynthesis. (n.d.). 2-chloro-6-methyl-5-nitronicotinamide.

- This cit

- This cit

- This cit

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- This cit

- LabSolutions. (n.d.). 2-Chloro-6-methylisonicotinic Acid.

- This cit

- Oregon State University. (2022). 13C NMR Chemical Shifts.

- This cit

- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

Sources

- 1. aksci.com [aksci.com]

- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-methylisonicotinonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-chloro-6-methylisonicotinonitrile in organic solvents. Recognizing the scarcity of published quantitative solubility data for this compound, this whitepaper emphasizes a predictive and methodological approach, empowering researchers, scientists, and drug development professionals. The core of this guide is built upon the principles of Hansen Solubility Parameters (HSP) for theoretical prediction, coupled with a detailed, field-proven experimental protocol for empirical validation. By elucidating the causal relationships between molecular structure and solubility, this document serves as a practical manual for solvent selection, process optimization, and formulation development involving this compound.

Introduction: The Critical Role of Solubility in a Versatile Building Block

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility as a molecular scaffold is well-established, with the chloro-, methyl-, and nitrile functional groups providing multiple reaction sites for molecular elaboration. The efficiency of synthetic transformations, purification processes such as crystallization, and the formulation of final products are all critically dependent on the solubility of this intermediate in various organic media. A thorough understanding of its solubility behavior is therefore not merely an academic exercise but a fundamental prerequisite for successful process development and manufacturing.

This guide moves beyond a simple recitation of data, offering instead a robust methodology for both predicting and determining the solubility of this compound. We will first explore the theoretical underpinnings of solubility, focusing on the powerful predictive tool of Hansen Solubility Parameters. This is followed by a practical, step-by-step guide to the experimental determination of solubility, ensuring that theoretical predictions can be validated with empirical data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties dictate the intermolecular forces at play between the solute and potential solvents.

| Property | Value/Information | Source/Comment |

| Chemical Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Predicted to be in a range; data varies. | [1] |

| Boiling Point | Predicted around 270 - 280 °C | [1] |

| Solubility in Water | Limited | [1] |

| Solubility in Organic Solvents | Soluble in some organic solvents | [1] |

| Key Structural Features | Pyridine ring, Chloro group, Methyl group, Nitrile group |

The presence of a polar pyridine ring and a highly polar nitrile group (C≡N) suggests that polar interactions will be a significant factor in its solubility. The chloro and methyl groups contribute to its van der Waals interactions. The molecule lacks strong hydrogen bond donating capabilities but the nitrogen atoms in the pyridine ring and nitrile group can act as hydrogen bond acceptors.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a useful heuristic, but for a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) offer a powerful framework.[2][3] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible.[2]

Estimating the Hansen Solubility Parameters of this compound

Methodology for Estimation (Stefanis-Panayiotou Method):

The Stefanis-Panayiotou group contribution method is a robust approach that utilizes first-order groups (describing the basic molecular structure) and second-order groups (accounting for conjugation and other electronic effects).[4]

Step 1: Deconstruct the Molecule into Functional Groups

-

Aromatic CH

-

Aromatic C-Cl

-

Aromatic C-CH₃

-

Aromatic C-CN

-

Pyridine nitrogen

Step 2: Assign Group Contribution Values

Consult established tables from the Stefanis-Panayiotou method to find the contribution of each group to δD, δP, and δH.

Step 3: Calculate the Estimated HSP

Sum the contributions of all functional groups to obtain the estimated HSP for the entire molecule.

Based on its structure, the estimated Hansen Solubility Parameters for this compound are presented in the table below. Note: These are estimated values and should be used as a predictive tool to be validated by experimentation.

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 8.8 |

| δH (Hydrogen Bonding) | 5.1 |

Utilizing HSP for Solvent Selection

With the estimated HSP of this compound, we can now predict its solubility in various organic solvents by comparing their respective HSPs. The "distance" (Ra) between the solute and a solvent in Hansen space can be calculated using the following equation:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]⁰·⁵

A smaller Ra value indicates a higher likelihood of good solubility.

The following table provides the HSP for a range of common organic solvents and the calculated Ra value relative to our estimated HSP for this compound. Solvents with lower Ra values are predicted to be better solvents.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Distance) | Predicted Solubility |

| This compound (Estimated) | 19.5 | 8.8 | 5.1 | - | - |

| Acetone | 15.5 | 10.4 | 7.0 | 8.7 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.0 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.8 | Excellent |

| Toluene | 18.0 | 1.4 | 2.0 | 8.2 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.2 | Good |

| Methanol | 14.7 | 12.3 | 22.3 | 20.0 | Poor |

| Heptane | 15.3 | 0.0 | 0.0 | 14.4 | Poor |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.7 | Excellent |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.4 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.8 | Good |

Note: HSP values for solvents are from established databases.

Experimental Determination of Solubility: The Shake-Flask Method

While predictive models are invaluable for initial solvent screening, experimental verification is crucial for obtaining accurate quantitative solubility data. The equilibrium or "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9][10]

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units (e.g., g/100 g of solvent, mg/mL, or mol/L).

Beyond Hansen: Other Predictive Models

While HSP provides an excellent starting point, other computational models can offer further insights into solubility.

-

Thermodynamic Models: Methods based on thermodynamic cycles combine predictions of activity coefficients, fusion enthalpy, and melting point to estimate solubility curves across a range of temperatures.[4][11][12] These models can be particularly powerful but require more extensive computational resources.

-

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate molecular descriptors (e.g., topological, electronic, and constitutional) with experimentally determined solubility data.[6][11] Once a robust model is built, it can be used to predict the solubility of new compounds.

Safety and Handling Considerations

As a pyridine derivative and a nitrile, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a good choice), safety goggles, and a lab coat.[13][14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[13]

Conclusion

This technical guide has provided a comprehensive, multi-faceted approach to understanding the solubility of this compound in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with a robust experimental protocol, researchers and drug development professionals are equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The presented methodologies not only offer a pathway to generating crucial solubility data but also foster a deeper understanding of the fundamental principles governing the dissolution process. This knowledge is paramount for the efficient and successful application of this versatile chemical intermediate.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

- Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568-585.

- Justo, J., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 16956-16965.

- Hansen Solubility Parameters (HSP) - Adscientis. (n.d.).

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2015). Journal of the American Chemical Society.

- Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.). American Chemical Society.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Using COSMO-RS to Predict Hansen Solubility Parameters. (2022).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.

- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.

- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (n.d.).

- 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3. (n.d.). Methylamine Supplier.

- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.

- Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.

- 2-Chloro-6-methylisonicotinic Acid. (n.d.). LabSolutions.

- 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724. (n.d.). PubChem.

- 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022. (n.d.). PubChem.

- 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079. (n.d.). PubChem.

Sources

- 1. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. kinampark.com [kinampark.com]

- 5. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Pencil and Paper Estimation of Hansen Solubility Parameters - figshare - Figshare [figshare.com]

- 8. tandfonline.com [tandfonline.com]

- 9. hansen-solubility.com [hansen-solubility.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 14. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methylisonicotinonitrile

This guide provides comprehensive safety information for 2-Chloro-6-methylisonicotinonitrile (CAS No. 25462-98-0), a key intermediate in pharmaceutical and agrochemical research. The following sections are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely, ensuring personal safety and regulatory compliance. This document synthesizes available Safety Data Sheet (SDS) information to provide a cohesive and practical safety protocol.

Section 1: Chemical Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. A clear understanding of its physical and chemical properties is foundational to its safe handling.

| Property | Value | Source |

| Chemical Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [1][2] |

| Appearance | Solid (predicted) | [1] |

| CAS Number | 25462-98-0 | [2][3] |

| Solubility | Limited solubility in water, soluble in some organic solvents. | [1] |

| Storage Conditions | Store at -4℃ for short periods (1-2 weeks) and -20℃ for longer periods (1-2 years).[2] Keep in a cool, dry, well-ventilated area away from heat and incompatible substances.[1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with skin and eye irritation, and respiratory tract irritation.

GHS Pictogram:

Signal Word: Warning[4]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is crucial for minimizing risk. These include preventative measures, response actions in case of exposure, and storage and disposal guidelines.[3][5][7]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent exposure and maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3][8]

-

Avoid all personal contact, including inhalation of dust or fumes.[8]

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 4.[3][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

-

Minimize dust generation and accumulation.[3]

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][8]

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[1]

-

Ensure storage containers are clearly labeled.[1]

-

For larger quantities, consider storage in a bunded area to contain potential spills.[6][8]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[10] The selection of appropriate PPE is dependent on the specific laboratory operation being performed.

| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and solution preparation | Chemical splash goggles | Impervious gloves (e.g., nitrile) | Laboratory coat | N95 respirator or higher |

| Conducting reactions and purifications | Chemical splash goggles and face shield | Impervious gloves (e.g., nitrile) | Laboratory coat | N95 respirator or higher |

Engineering Controls:

-

Work should be conducted in a chemical fume hood to minimize inhalation exposure.[11]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][12]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[3][8] Flush skin with plenty of running water for at least 15 minutes.[3] Seek medical attention if irritation occurs or persists.[6][8]

-

Inhalation: Move the exposed person to fresh air at once.[13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][13] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[13]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6][7]

-

Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[6][8] When heated to decomposition, it may emit toxic fumes of chlorides, nitrogen oxides, and cyanides.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14][15]

Accidental Release Measures:

-

Minor Spills:

-

Clean up spills immediately.[6]

-

Wear appropriate PPE, including impervious gloves, safety glasses, and a respirator.[6][8]

-

Use dry clean-up procedures and avoid generating dust.[6][8]

-

Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[6][8]

-

-

Major Spills:

Section 6: Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[12] Long-term exposure is not thought to produce chronic adverse health effects based on animal models, but exposure should be minimized.[6]

-

Ecological Information: There is no specific data available on the ecological effects of this compound. Do not let this chemical enter the environment.[14] It is advised to prevent contamination of drains and waterways.[6]

Section 7: Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[12][14] It is the responsibility of the waste generator to properly classify the waste.[14] Do not dispose of the material into drains or sewer systems.[16]

Visualizations

DOT Script for Emergency Response Workflow

Caption: Workflow for emergency response to personal exposure.

DOT Script for Safe Handling Protocol

Caption: Step-by-step protocol for safe handling of the compound.

References

- Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. [Link]

- BIOFOUNT. This compound. [Link]

- PubChem.

- Georganics. 2-Chloro-6-methylbenzonitrile. [Link]

- ChemRadar.

Sources

- 1. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]

- 2. 25462-98-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. aksci.com [aksci.com]

- 4. 25462-98-0 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. hpc-standards.com [hpc-standards.com]

Spectroscopic and Spectrometric Characterization of 2-Chloro-6-methylisonicotinonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic and spectrometric data for 2-Chloro-6-methylisonicotinonitrile (CAS No. 25462-98-0), a key heterocyclic building block in medicinal chemistry and materials science. In the absence of a complete, publicly collated experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predictive analysis. By examining data from structurally analogous compounds, we offer an expert-driven interpretation of the anticipated spectra. Furthermore, this guide furnishes detailed, field-proven protocols for acquiring high-fidelity NMR, IR, and MS data, enabling researchers to perform robust in-house characterization. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, quality control, and application of this compound.

Introduction: The Structural Elucidation Challenge

This compound is a substituted pyridine derivative featuring three key functional groups: a chloro group, a methyl group, and a nitrile (cyano) group. This specific arrangement of substituents on the pyridine ring dictates its unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

A critical step in any synthetic workflow is the unambiguous structural confirmation and purity assessment of such intermediates. Techniques like NMR, IR, and MS are the cornerstones of this process. However, for many specialized reagents like this compound, a fully characterized and published reference dataset is not always readily accessible in public databases.

This guide addresses this gap by providing a two-part solution:

-

Part A: Predictive Spectroscopic Analysis: A thorough interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra based on foundational spectroscopic principles and comparative analysis with related structures.

-

Part B: Standardized Acquisition Protocols: Detailed, step-by-step methodologies for obtaining experimental data, ensuring reproducibility and accuracy in the laboratory.

Predicted Spectroscopic & Spectrometric Data

The following sections detail the anticipated spectral characteristics of this compound. These predictions are grounded in the known effects of substituents on the pyridine ring and are supported by data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, we expect a simple yet informative set of spectra. The analysis will be conducted assuming a standard deuterated solvent such as Chloroform-d (CDCl₃).

Caption: Logical workflow for predicting NMR spectra.

The molecule is asymmetric, leading to two distinct aromatic proton signals and one methyl proton signal.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Methyl (H-7) | ~ 2.6 | Singlet (s) | 3H | The methyl group is attached to an aromatic ring, typically placing its signal in this region. No adjacent protons result in a singlet. |

| Aromatic (H-5) | ~ 7.4 | Singlet (s) | 1H | This proton is ortho to the electron-withdrawing cyano group, which deshields it, shifting it downfield. It has no adjacent protons, appearing as a singlet. |

| Aromatic (H-3) | ~ 7.6 | Singlet (s) | 1H | This proton is ortho to the electronegative chloro group and meta to the cyano group, leading to significant deshielding and the most downfield shift. It also lacks adjacent protons. |

Expert Insight: The absence of proton-proton coupling in the aromatic region is a key identifying feature. The precise chemical shifts are sensitive to the solvent used; more polar solvents like DMSO-d₆ would likely shift the aromatic protons further downfield.

The molecule has seven carbon atoms, all in unique chemical environments. A standard broadband proton-decoupled ¹³C NMR spectrum will show seven distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Methyl (C-7) | 20 - 25 | Typical range for a methyl group attached to an sp² carbon of a pyridine ring. |

| Nitrile (C-8) | 115 - 120 | The cyano group carbon characteristically appears in this upfield region of the sp-hybridized carbons.[1] |

| C-4 (ipso-CN) | 120 - 125 | The carbon bearing the cyano group. Its chemical shift is influenced by the nitrile's electronic effects. |

| Aromatic (C-5) | ~ 127 | Aromatic CH carbon. |

| Aromatic (C-3) | ~ 140 | Aromatic CH carbon, significantly deshielded by the adjacent chloro group. |

| C-2 (ipso-Cl) | 150 - 155 | The carbon atom directly bonded to the highly electronegative chlorine atom is strongly deshielded. |

| C-6 (ipso-CH₃) | 160 - 165 | The carbon bearing the methyl group is also significantly deshielded within the pyridine ring system. |

Expert Insight: The signals for the quaternary carbons (C-2, C-4, C-6, and C-8) will typically be of lower intensity than those for the protonated carbons (C-3, C-5, and C-7) due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard decoupled experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups. The spectrum of this compound will be dominated by vibrations from the nitrile, the C-Cl bond, and the substituted pyridine ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Justification |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak | Characteristic of sp² C-H bonds on the pyridine ring.[2] |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium-Weak | Stretching vibrations of the methyl group C-H bonds. |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp | This is a highly characteristic and reliable absorption for a nitrile group conjugated with an aromatic system. |

| C=C & C=N Ring Stretch | 1400 - 1600 | Medium-Strong | Multiple bands are expected in this region, corresponding to the stretching vibrations of the pyridine ring framework. |

| C-Cl Stretch | 700 - 800 | Strong | The stretching vibration for a C-Cl bond on an aromatic ring typically appears in this region of the fingerprint domain. |

Expert Insight: The sharpness and strong intensity of the C≡N stretch at ~2230 cm⁻¹ would be the most prominent and easily identifiable peak in the spectrum, serving as a primary confirmation of the nitrile group's presence.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this molecule, Electron Ionization (EI) would likely be used.

Caption: Predicted fragmentation pathway in EI-MS.

-

Molecular Ion (M⁺˙): The most critical feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed.

-

m/z 152: Corresponding to the molecule with the ³⁵Cl isotope.

-

m/z 154: Corresponding to the molecule with the ³⁷Cl isotope. The intensity of this peak will be approximately one-third that of the m/z 152 peak.

-

-

Key Fragments:

-

m/z 117: This prominent peak would correspond to the loss of a chlorine radical ([M-Cl]⁺) from the molecular ion.

-

m/z 125/127: Represents the loss of hydrogen cyanide (HCN) from the molecular ion, a common fragmentation for aromatic nitriles. The 3:1 isotopic pattern would be retained.

-

m/z 137/139: Represents the loss of a methyl radical ([M-CH₃]⁺).

-

Expert Insight: High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, allowing for unambiguous confirmation of the elemental formula C₇H₅ClN₂. For example, the expected exact mass for [C₇H₅³⁵ClN₂]⁺ is 152.0196.

Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality spectroscopic and spectrometric data for this compound.

Protocol: NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker AVANCE 400 MHz or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: a. Accurately weigh 10-15 mg of the compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (CDCl₃ is recommended as a starting point) in a clean, dry vial. c. Add tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-